molecular formula C13H8F6N2O2S B2816029 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid CAS No. 1797040-33-5

2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid

Cat. No. B2816029
CAS RN: 1797040-33-5
M. Wt: 370.27
InChI Key: HHWKYLXAVJLBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of acetic acid, where the hydrogen of the acetic acid is replaced by a complex group that includes a thiazole ring and a phenyl ring with two trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiazole ring, the phenyl ring, and the trifluoromethyl groups. The trifluoromethyl groups are electron-withdrawing, which could have significant effects on the chemical behavior of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of the trifluoromethyl groups, for example, could increase the compound’s lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Synthesis and Biological Activities

Amino pyrazole derivatives, incorporating 3,5-bis(trifluoromethyl)aniline, have been synthesized and evaluated for their potential antimicrobial and antifungal activities. This research underscores the chemical versatility of compounds related to 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid and their significance in developing new antimicrobial agents (Shah, Patel, & Karia, 2018).

Biocatalysis in Pharmaceutical Applications

The enzyme from Burkholderia cenocepacia was identified for its high anti-Prelog's stereoselectivity in reducing 3,5-bis(trifluoromethyl) acetophenone, illustrating the compound's role in synthesizing key chiral intermediates for pharmaceuticals like aprepitant (Yu, Li, Lu, & Zheng, 2018).

Chemical Synthesis and Modification

The compound's derivatives have been synthesized for various chemical applications, including as intermediates in the synthesis of α-amino acids and their derivatives, showcasing the compound's utility in organic synthesis and pharmaceutical chemistry (Burger, Rudolph, Neuhauser, & Gold, 1992).

Catalysis and Chemical Transformations

Research into the ortho-substituent effect of 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines highlights the broader catalytic potentials of related trifluoromethyl compounds. This work contributes to understanding and enhancing catalytic processes in organic synthesis (Wang, Lu, & Ishihara, 2018).

Novel Polyimides Synthesis

Fluorinated aromatic diamine monomers, closely related in structure to the target compound, were synthesized and used to create new fluorine-containing polyimides. These materials exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for various advanced material applications (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds with trifluoromethyl groups can be potentially hazardous due to their high reactivity .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, for example, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

2-[2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N2O2S/c14-12(15,16)6-1-7(13(17,18)19)3-8(2-6)20-11-21-9(5-24-11)4-10(22)23/h1-3,5H,4H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWKYLXAVJLBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC2=NC(=CS2)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.